Thalidomide-5-PEG7-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-PEG7-NH2 (hydrochloride) is a compound based on Thalidomide, designed to recruit cereblon protein (CRBN). It is used as a cereblon ligand and can be connected to a protein ligand by a linker to form PROTACs (Proteolysis Targeting Chimeras) . This compound has significant applications in scientific research, particularly in the field of targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-5-PEG7-NH2 (hydrochloride) is synthesized by modifying Thalidomide to include a polyethylene glycol (PEG) linker and an amine group. The synthetic route typically involves the following steps:
Thalidomide Modification: Thalidomide is first modified to introduce a PEG linker.
PEG Linker Addition: The PEG linker is then functionalized with an amine group (NH2).
Hydrochloride Formation: The final step involves converting the amine group to its hydrochloride salt form
Industrial Production Methods
Industrial production of Thalidomide-5-PEG7-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Thalidomide derivatives.
Purification: Purification of the intermediate products.
Final Conversion: Conversion to the hydrochloride salt form and final purification
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-PEG7-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in substitution reactions.
Conjugation Reactions: The PEG linker allows for conjugation with other molecules
Common Reagents and Conditions
Reagents: Common reagents include acids for hydrochloride formation and bases for deprotonation steps.
Conditions: Typical conditions involve controlled temperatures and pH to ensure the stability of the compound
Major Products
The major products formed from these reactions include various PROTAC molecules, where Thalidomide-5-PEG7-NH2 (hydrochloride) is conjugated with different protein ligands .
Scientific Research Applications
Thalidomide-5-PEG7-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the development of new drug delivery systems and bioconjugates .
Mechanism of Action
The mechanism of action of Thalidomide-5-PEG7-NH2 (hydrochloride) involves the recruitment of cereblon protein (CRBN). This recruitment leads to the formation of a complex that targets specific proteins for degradation via the ubiquitin-proteasome system. The molecular targets and pathways involved include the selective degradation of transcription factors such as IKZF1 and IKZF3 .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, used for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of Thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another derivative with similar applications in cancer therapy .
Uniqueness
Thalidomide-5-PEG7-NH2 (hydrochloride) is unique due to its PEG linker, which allows for greater flexibility and solubility. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .
Properties
Molecular Formula |
C27H40ClN3O11 |
---|---|
Molecular Weight |
618.1 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H39N3O11.ClH/c28-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-20-1-2-21-22(19-20)27(34)30(26(21)33)23-3-4-24(31)29-25(23)32;/h1-2,19,23H,3-18,28H2,(H,29,31,32);1H |
InChI Key |
UPLYFPOURSUULH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.